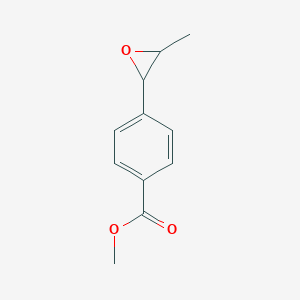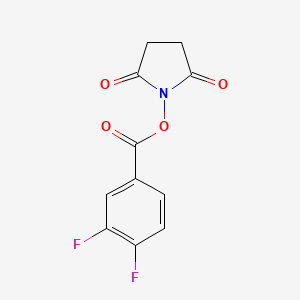
(cis)-N,N-diethyl-2-iodocyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(cis)-N,N-diethyl-2-iodocyclopropanecarboxamide is an organic compound characterized by a cyclopropane ring substituted with an iodine atom and a carboxamide group The compound’s structure is defined by the cis configuration, where the substituents are on the same side of the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (cis)-N,N-diethyl-2-iodocyclopropanecarboxamide typically involves the cyclopropanation of an appropriate alkene precursor followed by iodination and subsequent amide formation. One common method includes the use of a rhodium-catalyzed cyclopropanation reaction of α-silyl styrenes with aryl diazoacetates, followed by desilylation to yield the desired cyclopropane carboxylate .
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield and purity. This could include continuous flow processes for the cyclopropanation and iodination steps, as well as advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions: (cis)-N,N-diethyl-2-iodocyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones.
科学的研究の応用
(cis)-N,N-diethyl-2-iodocyclopropanecarboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound can be used to investigate the effects of cyclopropane-containing molecules on biological systems.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (cis)-N,N-diethyl-2-iodocyclopropanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring’s strain and the presence of the iodine atom can influence the compound’s reactivity and binding affinity. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects.
類似化合物との比較
(trans)-N,N-diethyl-2-iodocyclopropanecarboxamide: The trans isomer of the compound, with substituents on opposite sides of the cyclopropane ring.
N,N-diethyl-2-bromocyclopropanecarboxamide: A similar compound with a bromine atom instead of iodine.
N,N-diethyl-2-chlorocyclopropanecarboxamide: A similar compound with a chlorine atom instead of iodine.
Uniqueness: (cis)-N,N-diethyl-2-iodocyclopropanecarboxamide is unique due to its specific cis configuration and the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its trans isomer and other halogenated analogs.
特性
IUPAC Name |
(1R,2R)-N,N-diethyl-2-iodocyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14INO/c1-3-10(4-2)8(11)6-5-7(6)9/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCGMGMQICLJSS-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CC1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1C[C@H]1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8007084.png)


![(2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B8007114.png)


![1-Ethylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B8007146.png)
![3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-7H-pyrrolo[2,3-b]pyridine](/img/structure/B8007150.png)


![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B8007168.png)


![2-methyl-3-[(pyridin-2-ylamino)methyl]-1H-quinolin-4-one](/img/structure/B8007183.png)
